4-oxo-N-(pyridin-3-ylmethyl)-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide
Description
4-oxo-N-(pyridin-3-ylmethyl)-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide is a synthetic small molecule characterized by a central butanamide backbone. Key structural features include:
- 4-Oxo group: Positioned at the fourth carbon of the butanamide chain.
Its synthesis likely involves coupling reactions between activated butanoic acid derivatives and substituted piperazines, analogous to methods described in and .
Properties
Molecular Formula |
C19H23N5O2 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
4-oxo-N-(pyridin-3-ylmethyl)-4-(4-pyridin-2-ylpiperazin-1-yl)butanamide |
InChI |
InChI=1S/C19H23N5O2/c25-18(22-15-16-4-3-8-20-14-16)6-7-19(26)24-12-10-23(11-13-24)17-5-1-2-9-21-17/h1-5,8-9,14H,6-7,10-13,15H2,(H,22,25) |
InChI Key |
DDZIMDFLAREXBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CCC(=O)NCC3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-N-(pyridin-3-ylmethyl)-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as pyridine derivatives and piperazine derivatives, followed by their coupling under specific conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-oxo-N-(pyridin-3-ylmethyl)-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-oxo-N-(pyridin-3-ylmethyl)-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and processes, leading to the compound’s observed effects. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the precise mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Piperazine Linkages
The following table summarizes key structural and physicochemical differences between the target compound and analogues from the evidence:
*Molecular formula inferred from IUPAC name.
Key Structural and Functional Differences
- Piperazine Substituents: The target compound’s pyridin-2-yl group on piperazine contrasts with benzo[b][1,4]oxazinone in Compounds 28 and 33, which introduces rigidity and electron-withdrawing effects . Sulfonyl () and morpholino () substituents alter piperazine basicity and solubility .
- Amide Substituents: Pyridin-3-ylmethyl (target) vs.
Backbone Modifications :
Physicochemical Properties
- Molecular Weight: The target (364.42 g/mol) is smaller than benzo[b][1,4]oxazinone derivatives (410–434 g/mol) but larger than pyrimidine-based analogues (264 g/mol) .
- Polarity : Pyridin-3-ylmethyl and pyridin-2-yl groups enhance polarity compared to phenyl or sulfonyl substituents, influencing logP and solubility .
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